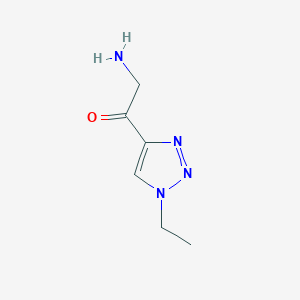![molecular formula C11H15F3O B13198274 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde](/img/structure/B13198274.png)
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a cyclopropane ring bearing an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclopropanation of a suitable cyclohexyl derivative, followed by the introduction of the trifluoromethyl group and subsequent oxidation to form the aldehyde. Specific reaction conditions, such as the choice of catalysts, solvents, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: Formation of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carboxylic acid.
Reduction: Formation of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropane ring may confer rigidity and influence binding affinity. Detailed studies on the molecular pathways and targets are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carboxylic acid
- 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-methanol
- 2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-amine
Uniqueness
2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. The trifluoromethyl group imparts distinct electronic and steric properties, making this compound valuable for various applications.
Eigenschaften
Molekularformel |
C11H15F3O |
|---|---|
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
2-[3-(trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H15F3O/c12-11(13,14)9-3-1-2-7(4-9)10-5-8(10)6-15/h6-10H,1-5H2 |
InChI-Schlüssel |
MEOCDBWANDDCRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)C(F)(F)F)C2CC2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13198201.png)
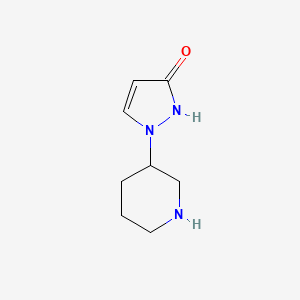
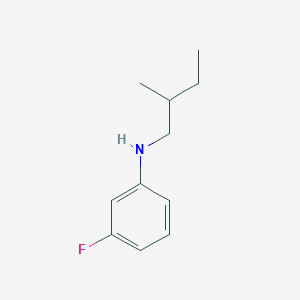
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)

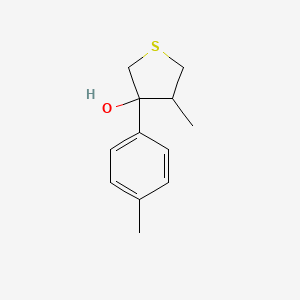

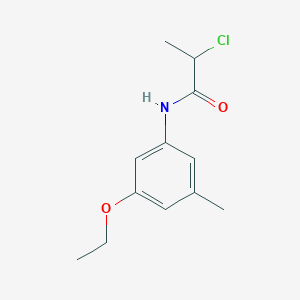

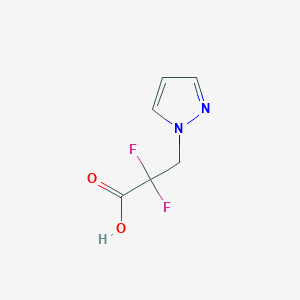
![5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)
